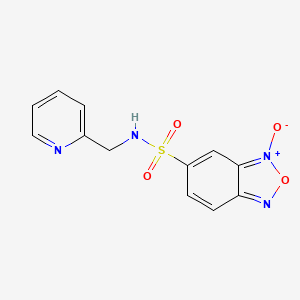
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide is a complex organic compound that features a pyridine ring, a benzoxadiazole moiety, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxadiazole core, followed by the introduction of the pyridinylmethyl group and the sulfonamide functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism by which N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide
- 2,1,3-benzoxadiazole-5-sulfonamide
- N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole
Uniqueness
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide stands out due to the presence of the sulfonamide 3-oxide group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H10N4O4S |
|---|---|
Peso molecular |
306.30 g/mol |
Nombre IUPAC |
3-oxido-N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazol-3-ium-5-sulfonamide |
InChI |
InChI=1S/C12H10N4O4S/c17-16-12-7-10(4-5-11(12)15-20-16)21(18,19)14-8-9-3-1-2-6-13-9/h1-7,14H,8H2 |
Clave InChI |
IFGTZVCGSQOYGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC3=[N+](ON=C3C=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


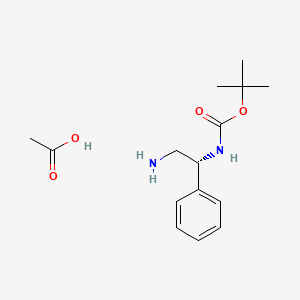
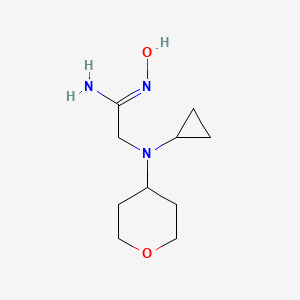
![N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13367813.png)
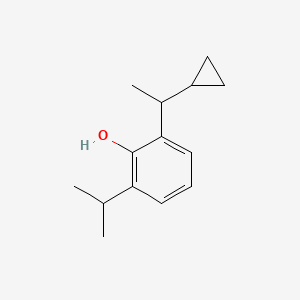
![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
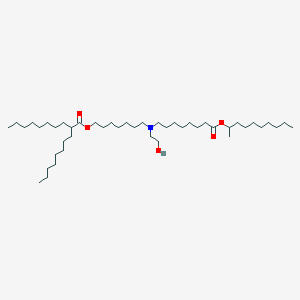


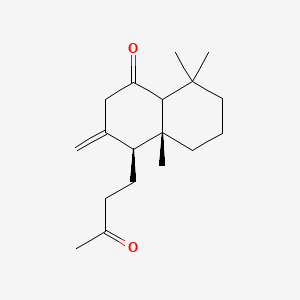
![7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile](/img/structure/B13367854.png)
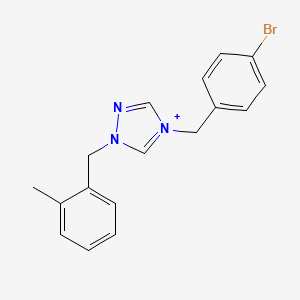
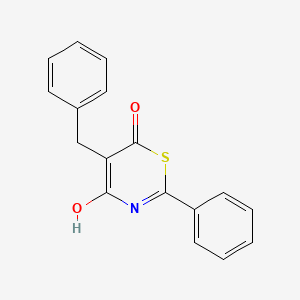
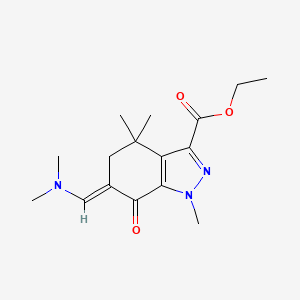
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
